Home > Products > Building Blocks P3789 > Pyridazin-3-ylmethanamine
Pyridazin-3-ylmethanamine - 93319-65-4

Pyridazin-3-ylmethanamine

Catalog Number: EVT-361136
CAS Number: 93319-65-4
Molecular Formula: C5H7N3
Molecular Weight: 109.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyridazin-3-ylmethanamine is an organic compound that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . It is a versatile compound that has been used in various scientific domains due to its potential applications.

Molecular Structure Analysis

The molecular structure of Pyridazin-3-ylmethanamine is represented by the linear formula C5H8ClN3 . The compound has a molecular weight of 182.05 .

Chemical Reactions Analysis

While specific chemical reactions involving Pyridazin-3-ylmethanamine were not found in the search results, it’s important to note that the compound’s structure allows for various chemical reactions to occur .

The compound has a molecular weight of 182.05 .

6-Phenyl-pyridazin-3(2H)-one

Compound Description: 6-Phenyl-pyridazin-3(2H)-one is a cardiovascular agent whose solubility and thermodynamic properties were investigated in various pharmaceutical solvents. [] The study aimed to understand its dissolution behavior and potential for formulation development.

2-tert-Butyl-4-Chloro-5-{6-[2-(2[18F]fluoroethoxy)-ethoxy]-pyridin-3-ylmethoxy}-2H-Pyridazin-3-one ([18F]BCPP-EF)

Compound Description: [18F]BCPP-EF is a radiotracer designed for imaging mitochondrial complex I (MC-I) activity using Positron Emission Tomography (PET). [] The compound exhibits high affinity for MC-I and allows monitoring of neurodegenerative disease progression.

4-Amino-pyridazin-3(2H)-one

Compound Description: 4-Amino-pyridazin-3(2H)-one serves as a core scaffold in developing potent fatty acid-binding protein 4 (FABP4) inhibitors. [, ] FABP4 inhibitors show promise in treating cancer and other diseases.

4-Ureido pyridazin-3(2H)-one

Compound Description: Similar to 4-Amino-pyridazin-3(2H)-one, 4-Ureido pyridazin-3(2H)-one is another scaffold explored in the development of potent FABP4 inhibitors. [] These inhibitors target FABP4, a protein implicated in various diseases like cancer.

4-Acrylamido-N-(pyridazin-3-yl)benzamide

Compound Description: Computational studies identified 4-Acrylamido-N-(pyridazin-3-yl)benzamide as a potential anti-COVID-19 compound. [] It exhibits a strong binding affinity to the main protease (Mpro) of the virus, essential for viral replication.

(S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

Compound Description: PF-04254644 acts as a potent and selective inhibitor of the c-Met receptor tyrosine kinase. [] Despite its high selectivity for c-Met, it exhibits broad inhibition across the phosphodiesterase family, leading to myocardial degeneration in rats.

Relevance: This compound contains a [, , ]triazolo[4,3-b]pyridazin-3-yl moiety. This substructure showcases a pyridazine ring directly linked to another heterocycle, mirroring the structural arrangement found in Pyridazin-3-ylmethanamine, where the methanamine group is directly attached to the pyridazine ring.

5-(Methylthio)pyridazin-3(2H)-one

Compound Description: Researchers developed a novel one-step synthesis of 5-(methylthio)pyridazin-3(2H)-one derivatives using an iodine-triggered deaminative coupling reaction. []

Pyridazin-3(2H)-one-Based Guanidine Derivatives

Compound Description: Scientists synthesized novel aryl guanidinium analogs incorporating the pyridazin-3(2H)-one core as potential DNA minor groove binders with anticancer activity. []

Oxadiazole-Pyridazin-3-one Derivatives

Compound Description: Researchers designed and synthesized a series of substituted oxadiazole-pyridazin-3-one derivatives. [] These compounds exhibited promising antioxidant and antimicrobial properties.

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one Derivatives

Compound Description: Chemists developed synthetic routes for novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives, some incorporating pyrimidine, 1,3,5-triazine, and 1,3,4-oxadiazole rings. [] These compounds showed promising plant growth stimulant activity.

Synthesis Analysis

Methods of Synthesis

Pyridazin-3-ylmethanamine can be synthesized through various methods, including:

  1. Condensation Reactions: One common approach involves the condensation of pyridazine derivatives with formaldehyde and ammonia or amines. This method typically yields good results in terms of purity and yield.
  2. Reduction Reactions: Another method includes the reduction of pyridazinone derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes into the corresponding amines.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and minimize side reactions. For example, when using formaldehyde, maintaining a slightly acidic environment can enhance the reaction efficiency.

Molecular Structure Analysis

Structure

The molecular structure of pyridazin-3-ylmethanamine features a pyridazine ring with a methanamine group attached at the 3-position. The nitrogen atoms in the ring contribute to its aromatic character, while the amino group provides basicity and potential for further chemical modifications.

Data

  • Molecular Weight: 136.16 g/mol
  • Melting Point: The melting point can vary depending on purity but generally falls within the range of 70–80 °C.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure.
Chemical Reactions Analysis

Pyridazin-3-ylmethanamine can participate in various chemical reactions:

  1. Alkylation Reactions: The amino group can undergo alkylation with alkyl halides to form more complex amines.
  2. Acylation Reactions: It can react with acyl chlorides or anhydrides to yield amides.
  3. Cyclization Reactions: Under specific conditions, it may also participate in cyclization reactions leading to the formation of fused ring systems.

Technical Details

The reactivity of pyridazin-3-ylmethanamine is influenced by its electronic structure, particularly the electron-withdrawing nature of the pyridazine ring, which enhances nucleophilicity at the amino group.

Mechanism of Action

The mechanism by which pyridazin-3-ylmethanamine exerts its biological effects is not fully elucidated but is believed to involve interactions with specific receptors or enzymes within biological systems.

  1. Receptor Binding: It may act as a ligand for certain neurotransmitter receptors, influencing signaling pathways.
  2. Enzyme Inhibition: The compound could potentially inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and alcohols due to its amino group.

Chemical Properties

  • Basicity: The amino group imparts basic properties, allowing it to form salts with acids.
  • Stability: Generally stable under standard laboratory conditions but should be protected from moisture and strong oxidizing agents.
Applications

Pyridazin-3-ylmethanamine has several scientific uses:

  1. Pharmaceutical Development: It serves as a precursor for developing pharmaceuticals targeting various diseases, including cancer and neurological disorders.
  2. Research Tool: Utilized in research for studying biological mechanisms involving nitrogen-containing heterocycles.
  3. Synthetic Intermediates: Acts as an intermediate in synthesizing more complex organic compounds used in various applications across medicinal chemistry and materials science.
Introduction to Pyridazin-3-ylmethanamine as a Privileged Scaffold in Medicinal Chemistry

Historical Evolution of Pyridazine-Based Compounds in Drug Discovery

Pyridazine derivatives have evolved from synthetic curiosities to indispensable scaffolds in drug discovery. The journey began in the mid-20th century with antihypertensive agents like hydralazine (a phthalazine derivative), which demonstrated the therapeutic potential of diazine rings [2]. By the 1980s, research expanded into phosphodiesterase 3 (PDE3) inhibitors such as zardaverine and imazodan, investigated for cardiotonic and antiplatelet effects [3]. The 2000s marked a pivotal shift with the approval of kinase inhibitors like ponatinib (chronic myeloid leukemia) and risdiplam (spinal muscular atrophy), which feature imidazo[1,2-b]pyridazine cores that optimize target engagement and pharmacokinetics [1] [2].

Recent breakthroughs underscore the scaffold’s versatility:

  • Relugolix (2020): A 3-aminopyridazine-containing GnRH antagonist for advanced prostate cancer [2].
  • Deucravacitinib (2022): An allosteric TYK2 inhibitor for psoriasis, exploiting pyridazine’s hydrogen-bonding capacity [2].
  • CD73 inhibitors (2024): 5-(Pyridazin-3-yl)pyrimidine-2,4-dione derivatives showing potent immunomodulatory effects in triple-negative breast cancer models [8].

Table 1: Evolution of Key Pyridazine-Containing Therapeutics

EraCompound ClassTherapeutic ApplicationKey Advances
1950sHydralazine derivativesHypertensionValidated pyridazine-like cores in the clinic
1980s–1990sZardaverine/imazodanCardiotonic agentsPDE3 inhibition; proof of in vivo efficacy
2010sPonatinib/risdiplamOncology/neurologyFused imidazopyridazines for kinase/RNA modulation
2020sRelugolix/deucravacitinibOncology/autoimmunity3-Aminopyridazine-based receptor inhibition

Structural and Functional Significance of Pyridazin-3-ylmethanamine in Bioactive Molecules

Pyridazin-3-ylmethanamine (C₅H₇N₃) integrates a pyridazine ring with an aminomethyl linker, conferring distinct advantages for molecular recognition:

  • Dipole Moment & Polarity: The pyridazine ring’s dipole moment (4.22 D) exceeds pyridine (2.22 D) and pyrimidine (2.33 D), enhancing electrostatic interactions with target proteins. This facilitates π-π stacking in hydrophobic pockets and strengthens binding to kinases like c-Met [2] [6].
  • Hydrogen-Bonding Capability: The ring nitrogen (N2) acts as a strong hydrogen-bond acceptor (pKBHX = 1.65), while the ortho-positioned N1 enables chelation of metal ions in catalytic sites. The aminomethyl group (–CH₂NH₂) provides a cationic “anchor” for salt bridges with aspartate/glutamate residues [2].
  • Physicochemical Optimization: Incorporation lowers lipophilicity (cLogP = −0.51 vs. phenyl’s 2.18) and increases topological polar surface area (TPSA = 38 Ų), improving water solubility and blood-brain barrier penetration [2] [5].

These properties are exploited in targeted therapies:

  • c-Met Kinase Inhibitors: 6-Phenyl-3H-pyridazin-3-one derivatives bearing aminomethyl groups achieve IC₅₀ values of 2 nM by forming hydrogen bonds with hinge-region residues (e.g., Met1160) [1] [6].
  • Alzheimer’s Multitarget Ligands: 2-Aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-ones inhibit acetylcholinesterase and amyloid-β aggregation simultaneously, leveraging the scaffold’s dual binding modes [5].

Table 2: Structural and Physicochemical Properties of Pyridazin-3-ylmethanamine vs. Bioisosteres

PropertyPyridazin-3-ylmethanaminePyridin-3-ylmethanaminePhenylmethanamine
Dipole moment (D)4.222.220
pKa (basic)2.0 (ring) / 9.5 (amine)5.2 (ring) / 9.8 (amine)N/A (amine pKa 9.8)
cLogP−0.510.841.12
H-bond acceptors321
TPSA (Ų)382626

Role in Multitarget Drug Design for Complex Pathologies

Pyridazin-3-ylmethanamine’s modularity enables its deployment in polypharmacology, addressing intertwined disease mechanisms:

  • Cancer Immunotherapy: Hybrids like 5-(pyridazin-3-yl)pyrimidine-2,4(1H,3H)-diones inhibit ecto-5′-nucleotidase (CD73), blocking adenosine-mediated immunosuppression. Compound 35j combines pyridazine’s dipole-driven CD73 binding with pyrimidinedione’s hydrophobic pocket occupancy, achieving 73.6% tumor growth inhibition in vivo [8].
  • Neurodegenerative Diseases: Computational QSAR models show that 2-aminoalkyl pyridazinones inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAO-A/B) concurrently. The scaffold’s low cLogP (−0.5 to 1.2) and moderate TPSA (45–75 Ų) balance blood-brain barrier permeability and target engagement [5] [7].
  • Kinase Polypharmacology: Pyridazin-3-ylmethanamine serves as a linker in conjugate inhibitors targeting VEGF/PARP pathways. Its protonatable amine stabilizes interactions with kinase ATP pockets (e.g., VEGFR2), while appended pharmacophores engage secondary targets [1] [9].

Table 3: Multitarget Applications of Pyridazin-3-ylmethanamine Hybrids

Therapeutic AreaHybrid StructureTargets EngagedBiological Outcome
OncologyPyridazine-pyrimidinedione (e.g., 35j)CD73, adenosine receptorsTumor growth inhibition (TGI = 73.6%)
Alzheimer’s disease2-Aminoalkyl-6-arylpyridazinonesAChE, MAO-B, Aβ aggregatesDual enzyme inhibition; reduced amyloid fibrils
Immuno-oncologyPyridazine-Bruton’s tyrosine kinase inhibitorsBTK, IL-2-inducible T-cell kinaseSynergistic immune activation

Rational design strategies include:

  • Pharmacophore Fusion: Merging pyridazin-3-ylmethanamine with aryl groups creates bifunctional ligands. For example, 6-(2-hydroxyphenyl) substitutions enable metal chelation in amyloid-β, while the aminomethyl group binds AChE’s catalytic anionic site (CAS) [5].
  • Scaffold Hopping: Replacing pyridine/piperazine with pyridazin-3-ylmethanamine in known inhibitors (e.g., PARP1) reduces hERG affinity and improves metabolic stability (rat microsome t₁/₂ > 3 hr) [1] [6].

Properties

CAS Number

93319-65-4

Product Name

Pyridazin-3-ylmethanamine

IUPAC Name

pyridazin-3-ylmethanamine

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C5H7N3/c6-4-5-2-1-3-7-8-5/h1-3H,4,6H2

InChI Key

BCPGZEVUJXKIHK-UHFFFAOYSA-N

SMILES

C1=CC(=NN=C1)CN

Canonical SMILES

C1=CC(=NN=C1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.